molecular formula C29H34ClN3OS B2553918 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215691-60-3

4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2553918
CAS No.: 1215691-60-3
M. Wt: 508.12
InChI Key: UPJKWWMUNBTCPR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,5-dimethyl groups, a diethylaminoethyl side chain, and a benzyl moiety. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

4-benzyl-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3OS.ClH/c1-5-31(6-2)18-19-32(29-30-27-22(4)21(3)12-17-26(27)34-29)28(33)25-15-13-24(14-16-25)20-23-10-8-7-9-11-23;/h7-17H,5-6,18-20H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJKWWMUNBTCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H34ClN3OS
  • Molecular Weight : 508.1 g/mol
  • CAS Number : 1215691-60-3

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It is hypothesized to function as an antagonist or inhibitor in various biochemical pathways, particularly those related to neuropharmacology and antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, was examined for its antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
4-amino-N-[2-(diethylamino)ethyl]benzamideE. coli81024
P. aeruginosa81024
S. aureus1464
B. subtilis1632
C. albicans1564

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications, particularly due to the presence of the diethylamino group which is known for enhancing central nervous system penetration. Research indicates that compounds with similar structures may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems.

Case Study: Neuropharmacological Assessment

A study evaluated the effects of a similar compound on anxiety-like behaviors in rodent models. The administration of the compound resulted in a significant reduction in anxiety behaviors as measured by the elevated plus maze test, suggesting its potential as an anxiolytic agent.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity levels, comprehensive studies are necessary to establish a clear safety margin.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibit significant anticancer properties. Research has shown that the thiazole moiety is crucial for inducing apoptosis in cancer cells. For instance, derivatives of thiazole have been reported to inhibit tumor growth by disrupting cell cycle progression and promoting programmed cell death in various cancer types .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. This antimicrobial action is attributed to the ability of the thiazole ring to interact with bacterial membranes, leading to cell lysis .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. The diethylamino group is believed to enhance blood-brain barrier permeability, allowing for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways, indicating a clear apoptotic effect.

Case Study 2: Antimicrobial Testing

In a clinical trial assessing the antimicrobial efficacy of the compound, it was found effective against Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting potential for use in treating resistant infections.

Case Study 3: Neuroprotection

In vitro studies on neuronal cell cultures exposed to oxidative stress showed that this compound reduced cell death by approximately 40% compared to untreated controls. This neuroprotective effect was attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokine production.

Chemical Reactions Analysis

Formation of the N-Benzyl Substituent

The benzyl group is introduced via nucleophilic substitution or reductive amination:

  • Method A : Reaction of 4,5-dimethylbenzo[d]thiazol-2-amine with benzyl chloride in the presence of K<sub>2</sub>CO<sub>3</sub> in acetone .

  • Method B : Reductive amination using benzaldehyde and NaBH<sub>4</sub> .

Comparative Data :

MethodConditionsPuritySource
AAcetone, reflux, 12h>95%
BMeOH, RT, 6h90%

Amide Bond Formation

The benzamide linkage is established through condensation:

  • Step : Reacting 4-benzoyl chloride with N-(2-(diethylamino)ethyl)-4,5-dimethylbenzo[d]thiazol-2-amine in the presence of a base (e.g., Et<sub>3</sub>N) in dichloromethane .

  • Alternative : Use of coupling agents like HATU or EDCl in DMF for higher yields .

Reaction Optimization :

CatalystSolventTemp.YieldSource
Et<sub>3</sub>NCH<sub>2</sub>Cl<sub>2</sub>RT78%
HATUDMF0–5°C92%

Quaternary Ammonium Salt Formation

The hydrochloride salt is generated by treating the free base with HCl:

  • Procedure : Dissolve the tertiary amine in anhydrous ether, then bubble HCl gas through the solution to precipitate the hydrochloride salt .

  • Purity : >99% by HPLC after recrystallization from ethanol/water .

Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of free base to HCl .

  • Solvent System : Ethanol/water (3:1 v/v) for crystallization .

Stability and Reactivity

  • pH Sensitivity : The diethylaminoethyl group protonates under acidic conditions (pH < 4), enhancing solubility .

  • Thermal Stability : Decomposition observed above 200°C, confirmed by TGA .

  • Photoreactivity : The benzothiazole moiety exhibits UV absorption at λ<sub>max</sub> = 320 nm, necessitating storage in amber vials .

Functionalization Pathways

The compound undergoes further derivatization:

  • Acylation : Reacts with acetic anhydride to form acetylated derivatives at the benzothiazole nitrogen .

  • Alkylation : Treatment with methyl iodide selectively alkylates the diethylaminoethyl group .

Reaction TypeReagentProductYieldSource
AcylationAc<sub>2</sub>OAcetylated at N<sub>thiazole</sub>65%
AlkylationCH<sub>3</sub>IQuaternary ammonium salt88%

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Key Similarities :
  • Benzamide Backbone : The target compound shares a benzamide linkage with N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () and (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (). This group is critical for hydrogen bonding and enzymatic inhibition .
  • Heterocyclic Moieties : The benzo[d]thiazole in the target compound is analogous to thiazole or triazole rings in analogs (e.g., ). These rings enhance rigidity and bioactivity.
Key Differences :
  • Substituents: The target compound’s 4,5-dimethylbenzo[d]thiazole differs from the 5-chlorothiazole in , which may alter electronic properties and steric hindrance.

Spectral and Crystallographic Data

  • IR Spectroscopy :
    • The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs in and . However, its dimethylbenzo[d]thiazole may show distinct C-S/C-N stretches (~1240–1250 cm⁻¹) .
    • Unlike triazole-thiones in , the target lacks tautomeric shifts due to a stable benzamide structure .
  • Hydrogen Bonding: highlights N–H···N and C–H···F/O interactions stabilizing crystal packing. The target’s diethylaminoethyl group may participate in ionic interactions (as HCl salt) rather than classical hydrogen bonds .

Data Table: Comparative Analysis of Structural Analogs

Compound Name / Feature Target Compound Triazole-Thiones () N-(5-Chloro-thiazol-2-yl)-benzamide ()
Core Structure Benzo[d]thiazole-benzamide 1,2,4-Triazole-3(4H)-thione Thiazole-benzamide
Key Substituents 4,5-Dimethyl, diethylaminoethyl, benzyl Sulfonylphenyl, difluorophenyl 5-Chloro, 2,4-difluorophenyl
Synthetic Route Likely alkylation/coupling Cyclization of hydrazinecarbothioamides Carbodiimide-mediated coupling
IR C=O Stretch (cm⁻¹) ~1660–1680 Absent in triazoles ~1660–1680
Notable Interactions Ionic (HCl salt), hydrophobic Tautomerism, hydrogen bonding N–H···N, C–H···F/O hydrogen bonds
Potential Bioactivity Enzyme/receptor inhibition Antimicrobial, anti-inflammatory Antiparasitic (PFOR inhibition)

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodological Answer : The synthesis involves coupling benzamide derivatives with substituted thiazole moieties. Key steps include:
  • Amide bond formation : Use coupling agents like EDCI/HOBt to facilitate reactions between benzoyl chloride derivatives and amine-containing intermediates (e.g., 4,5-dimethylbenzo[d]thiazol-2-amine) under anhydrous conditions .
  • Solvent selection : Dichloromethane or ethanol with glacial acetic acid as a catalyst can improve reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity. Yields vary (34.5–98.7%) depending on substituent steric effects and reaction pH .

Q. Which analytical techniques are critical for structural validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regioselectivity of substitutions (e.g., diethylaminoethyl group at N-position) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ESI MS m/z 323.7 [M+H]+^+ for related analogs) .
  • Melting Point Analysis : Consistency with literature values (e.g., 121–123°C for thiazole derivatives) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Reproducibility checks : Standardize assay conditions (e.g., cell line viability protocols, IC50_{50} measurement intervals) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew activity results .
  • Structural analogs : Compare activity trends across derivatives (e.g., trifluoromethyl or methoxy substitutions) to isolate pharmacophore contributions .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer :
  • Scaffold diversification : Introduce substituents at the benzyl (4-position) or thiazole (4,5-dimethyl) groups to modulate lipophilicity and target binding .
  • Bioisosteric replacements : Replace the diethylaminoethyl group with morpholine or piperazine to assess charge distribution effects on solubility and potency .
  • Pharmacokinetic profiling : Measure logP and plasma stability to correlate structural changes with bioavailability .

Q. How can in silico modeling guide the optimization of physicochemical properties?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs) and prioritize analogs with high binding scores .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability, blood-brain barrier permeability, and toxicity risks based on substituent patterns .
  • Solubility enhancement : Simulate the impact of hydrophilic groups (e.g., hydroxyl or polyethylene glycol chains) on aqueous solubility using COSMO-RS models .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Methodological Answer :
  • Salt formation : Hydrochloride salts improve aqueous solubility; alternative counterions (e.g., mesylate) can be tested for compatibility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Co-solvent systems : Use DMSO/PEG 400 mixtures for intravenous administration while monitoring hemolytic effects .

Q. What protocols ensure stability during long-term storage?

  • Methodological Answer :
  • Temperature control : Store lyophilized powder at -20°C under argon to prevent hydrolysis or oxidation .
  • Light sensitivity : Use amber vials to protect thiazole and benzamide moieties from photodegradation .
  • Stability-indicating assays : Regular HPLC monitoring detects degradation products; adjust storage conditions if purity drops below 95% .

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